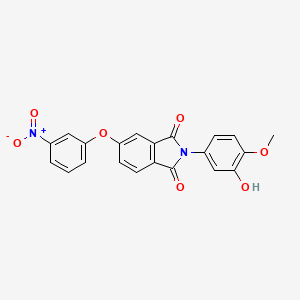
N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine is a complex organic compound with a unique structure It features a naphthalene core with multiple methyl groups and an amine functional group attached to a methoxyphenyl ring
Vorbereitungsmethoden
The synthesis of N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine typically involves several steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring is attached via a nucleophilic substitution reaction, where the amine group on the naphthalene core reacts with a methoxyphenyl halide.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.
Analyse Chemischer Reaktionen
N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds with the help of palladium catalysts.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, potentially affecting processes such as neurotransmission, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe share structural similarities, particularly in the methoxyphenyl ring and amine group.
Uniqueness: The unique combination of the naphthalene core with multiple methyl groups and the methoxyphenyl ring distinguishes it from other compounds, potentially leading to different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-20(2)12-8-9-15-13-19(21(3,4)14-16(15)20)22-17-10-6-7-11-18(17)23-5/h6-7,10-11,19,22H,8-9,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPOYWXQKQJRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1CC(C(C2)NC3=CC=CC=C3OC)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5992584.png)
![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5992587.png)
![trans-4-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)cyclohexanol](/img/structure/B5992594.png)
![5-{[{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5992597.png)

![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5992603.png)
![3-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5992615.png)
![5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5992623.png)
methanone](/img/structure/B5992630.png)
![ethyl 5-benzyl-2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B5992638.png)
![N-1,3-benzodioxol-5-yl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5992648.png)
![4-methoxy-2-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenol](/img/structure/B5992655.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5992671.png)
![N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B5992689.png)
